molecular formula C13H13BrN2 B14000478 5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine CAS No. 102676-48-2

5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Cat. No.: B14000478
CAS No.: 102676-48-2
M. Wt: 277.16 g/mol
InChI Key: CETYHXLCJBBAHU-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromophenyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoacetophenone with a suitable amine and aldehyde in the presence of a catalyst. The reaction is often carried out in an organic solvent such as ethanol, with sodium hydroxide as a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit microbial growth by interfering with essential enzymes in the pathogen .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-2,3-dihydroimidazo[1,2-a]pyridine
  • 5-(4-bromophenyl)-imidazo[1,2-a]pyridine

Comparison

5-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is unique due to its tetrahydro structure, which may confer different biological activities compared to its fully aromatic counterparts.

Properties

CAS No.

102676-48-2

Molecular Formula

C13H13BrN2

Molecular Weight

277.16 g/mol

IUPAC Name

5-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

InChI

InChI=1S/C13H13BrN2/c14-11-6-4-10(5-7-11)13-3-1-2-12-8-15-9-16(12)13/h4-9,13H,1-3H2

InChI Key

CETYHXLCJBBAHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)Br

Origin of Product

United States

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